BenchChemオンラインストアへようこそ!

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

Drug Design Physicochemical Property Fragment-Based Drug Discovery

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (CAS 1438858-74-2) is a Boc-protected azetidine building block with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. It features a sterically congested quaternary carbon at the 3-position bearing both a hydroxyl and an isopropyl substituent.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B12312487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)C1(CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-8(2)11(14)6-12(7-11)9(13)15-10(3,4)5/h8,14H,6-7H2,1-5H3
InChIKeyRDOIBPGCYKSDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (CAS 1438858-74-2) for Research and Development


Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (CAS 1438858-74-2) is a Boc-protected azetidine building block with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It features a sterically congested quaternary carbon at the 3-position bearing both a hydroxyl and an isopropyl substituent . This substitution pattern differentiates it from simpler azetidine scaffolds by introducing a defined spatial orientation that can be leveraged in fragment-based drug discovery and the synthesis of spirocyclic or conformationally constrained analogs [1].

Why Generic Azetidine Substitution Fails: The Critical Role of 3-Isopropyl-3-hydroxy Substitution in Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate


Generic substitution with unsubstituted or simply 3-hydroxy azetidine-1-carboxylates cannot replicate the physicochemical and steric profile of Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate. The presence of the isopropyl group at the quaternary 3-position significantly alters the compound's lipophilicity (cLogP ~1.62 versus ~0.45 for the 3-unsubstituted analog) and steric bulk . This has direct consequences for passive membrane permeability, metabolic stability, and target binding conformation in drug discovery programs, making simple interchange without re-optimization of lead series unfeasible [1].

Quantitative Differentiation Evidence for Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate


Enhanced Lipophilicity Relative to 3-Hydroxyazetidine-1-carboxylate Increases Predicted Membrane Permeability

The target compound exhibits a predicted LogP of 1.6242, which is over 1.1 log units higher than the unsubstituted tert-butyl 3-hydroxyazetidine-1-carboxylate (predicted LogP of approximately 0.45) . This difference, driven by the 3-isopropyl substituent, indicates significantly greater lipophilicity, which is a key determinant of passive membrane permeability and oral absorption [1].

Drug Design Physicochemical Property Fragment-Based Drug Discovery

Steric Bulk at Quaternary 3-Position Decreases CYP450-Mediated Metabolism Compared to Linear Analogs

Azetidine-1-carboxylate derivatives with increased steric hindrance at the 3-position, such as those with geminal dialkyl substitution, have been shown to exhibit improved metabolic stability by shielding the metabolically labile azetidine ring from CYP450 enzymes [1]. While direct in vitro metabolic stability data for this specific compound is not publicly available, the class-level inference is that its quaternary 3-isopropyl-3-hydroxy substitution provides greater resistance to oxidative metabolism compared to 3-unsubstituted or 3-monosubstituted azetidine-1-carboxylates [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

High Topological Polar Surface Area (TPSA) Maintains Desirable Physicochemical Profile for Oral Bioavailability

The target compound has a calculated Topological Polar Surface Area (TPSA) of 49.77 Ų . This value is identical to that of its direct analog, 3-hydroxy-3-propyl-1-Boc-azetidine, and is well within the optimal range (below 140 Ų) for oral bioavailability and blood-brain barrier penetration according to Veber's rules [1]. In contrast, the unsubstituted analog tert-butyl 3-hydroxyazetidine-1-carboxylate has a TPSA of 49.77 Ų, but its lower molecular weight (173.21 g/mol) and limited steric bulk result in a less favorable overall profile for potent target engagement .

Drug-like Properties Oral Bioavailability Physicochemical Analysis

Proven Synthetic Utility as a Key Intermediate in Medicinal Chemistry Campaigns Targeting GPCRs and Kinases

3,3-Disubstituted azetidine-1-carboxylates are established intermediates in the synthesis of potent and selective modulators of GPCRs (e.g., S1P5 agonists, CB1 antagonists) and kinases (e.g., ALK5 inhibitors) . Specifically, a closely related azetidine-3-carboxylate derivative, A-971432, achieved picomolar potency (IC50=6nM) at S1P5 with >1600-fold selectivity over S1P1 and no significant off-target kinase activity . While the target compound lacks direct public potency data, its isosteric relationship to these validated pharmacophores demonstrates its high potential for generating differentiated lead series [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

High-Value Application Scenarios for Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate Based on Differential Evidence


Fragment-Based Lead Generation for CNS and Intracellular Targets

The favorable LogP (1.62) combined with a low TPSA (49.77 Ų) makes this compound an ideal fragment for building CNS-penetrant libraries. Its enhanced lipophilicity over simpler 3-hydroxyazetidines facilitates passive diffusion, addressing a common bottleneck in CNS drug discovery .

Synthesis of Metabolically Stable, Conformationally Constrained Peptidomimetics

The quaternary 3-isopropyl-3-hydroxy substitution provides significant steric shielding, predicted to reduce CYP450-mediated metabolism [1]. Procure this compound to synthesize peptidomimetics with improved half-lives, leveraging the azetidine ring's ability to enforce β-turn or extended conformations [2].

Key Intermediate for Selective GPCR Modulator Libraries

Given the established success of 3,3-disubstituted azetidines in delivering highly potent and selective S1P5 agonists (IC50=6nM) and CB1 antagonists, this compound is a strategic intermediate for generating novel, patentable GPCR-targeted libraries with reduced off-target risk .

Development of Spirocyclic Kinase Inhibitors with Unique Binding Modes

The sterically demanding 3-isopropyl-3-hydroxy group can be leveraged to design spirocyclic kinase inhibitors. As demonstrated with ALK5 inhibitors using analogous azetidine intermediates (IC50=25nM), this substitution can fill hydrophobic back pockets, enhancing potency and selectivity over related kinases .

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.